4-(Cyclohexylmethoxy)benzoic acid
Overview
Description
4-(Cyclohexylmethoxy)benzoic acid is an organic compound with the molecular formula C14H18O3 It is characterized by a benzoic acid core substituted with a cyclohexylmethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethoxy)benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with cyclohexylmethanol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like potassium carbonate. The reaction conditions generally include heating the reactants under reflux to facilitate the formation of the ether bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol under suitable conditions.
Substitution: The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: 4-(Cyclohexylmethoxy)benzyl alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(Cyclohexylmethoxy)benzoic acid finds applications in various scientific domains:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Industry: It serves as a precursor in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 4-(Cyclohexylmethoxy)benzoic acid exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The cyclohexylmethoxy group can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
4-Methoxybenzoic Acid: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
4-(Cyclohexylmethoxy)phenol: Similar structure but with a hydroxyl group instead of a carboxyl group, leading to different reactivity and applications.
Cyclohexylbenzoic Acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness: 4-(Cyclohexylmethoxy)benzoic acid is unique due to the presence of both the cyclohexylmethoxy and carboxyl functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(cyclohexylmethoxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAQLOMOWIACOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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